molecular formula C2H9ClN2 B1198376 Ethylenediamine hydrochloride CAS No. 15467-15-9

Ethylenediamine hydrochloride

Cat. No. B1198376
CAS RN: 15467-15-9
M. Wt: 96.56 g/mol
InChI Key: HCFPRFJJTHMING-UHFFFAOYSA-N
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Description

Ethylenediamine hydrochloride (EDA-HCl) is a white crystalline compound with the chemical formula C2H8N2·HCl. It is a common reagent used in organic chemistry for the synthesis of various compounds. EDA-HCl is a versatile compound that has a wide range of applications in scientific research, including in the fields of biochemistry, pharmacology, and materials science.

Scientific Research Applications

  • Electrodialysis was used to isolate pure ethylenediamine from an industrial solution of ethylenediamine hydrochloride, demonstrating its potential for industrial applications where ethylenediamines free from chlorides are required (Jayaraman et al., 2003).

  • Ethylenediamine has been utilized in the voltammetric study of copper in natural sea water, enhancing analytical sensitivity for copper at mercury film electrodes (Scarano et al., 1991).

  • Compounds containing the ethylenediamine moiety, including its dihydrochloride salts, have shown cytotoxic activity towards various human cancer cell lines, suggesting potential applications in cancer therapy (Musa, Badisa, & Latinwo, 2014).

  • Ethylenediamine hydrochloride has been studied in the context of allergic contact sensitivity, revealing that exposure to certain antihistamines did not exacerbate eczema in ethylenediamine-sensitive patients (King & Beck, 1983).

  • The compound has also been involved in the synthesis of iron chelates for agricultural use, specifically in addressing iron chlorosis in plants (Gómez-Gallego et al., 2002).

  • Infrared spectroscopy studies have investigated the rotational isomerism of the ethylenediamine molecule and its ions in aqueous solution, contributing to the understanding of its structural properties (Omura & Shimanouchi, 1973).

  • The electrochemical detection of specific genes, using ethylenediamine-modified electrodes, has been explored, indicating its utility in genetic analysis (Xu et al., 2006).

Future Directions

: Agilent Technologies. “Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column.” Link : Springer. “Combined experimental and computational investigation of a … - Springer.” Link : ResearchGate. “Generic GC-FID method for quantitation of volatile amines in …”. Link

properties

IUPAC Name

2-aminoethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8N2.ClH/c3-1-2-4;/h1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFPRFJJTHMING-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)[NH3+].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15467-15-9, 18299-54-2, 107-15-3 (Parent)
Record name Ethylenediamine hydrochloric acid salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15467-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Ethanediamine, hydrochloride (1:1)
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Record name Ethylenediamine hydrochloride
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Molecular Weight

96.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethylenediamine hydrochloride

CAS RN

333-18-6, 15467-15-9, 18299-54-2
Record name Ethylenediamine, dihydrochloride
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylenediamine hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-aminoethylammonium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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